

Application Notes and Protocols for CDK2 Inhibition in Breast Cancer Cell Lines

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Compound of Interest

Compound Name: CDK2-IN-29

Cat. No.: B10758379

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Introduction

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly during the G1/S phase transition. Its aberrant activity is frequently implicated in the development and progression of various cancers, including breast cancer. Inhibition of CDK2 has emerged as a promising therapeutic strategy, especially in tumors that have developed resistance to CDK4/6 inhibitors.[1][2][3]

These application notes provide an overview of the use of a potent CDK2 inhibitor in breast cancer cell lines. Due to limited publicly available data on the direct application of **CDK2-IN-29** in breast cancer cell lines, we will utilize data from a well-characterized, potent, and selective CDK2/4/6 inhibitor, PF-06873600 (Ebvaciclib), as a representative example. PF-06873600 has demonstrated preclinical and clinical activity in breast cancer models and patients.[4][5][6][7]

Core Concepts of CDK2 Inhibition in Breast Cancer

CDK2, in complex with Cyclin E or Cyclin A, phosphorylates key substrates like the Retinoblastoma protein (pRb), leading to the activation of E2F transcription factors and subsequent entry into the S phase of the cell cycle.[8] In some breast cancers, particularly those resistant to CDK4/6 inhibitors, CDK2 activity can become a primary driver of proliferation. [1][2] Therefore, inhibiting CDK2 can lead to cell cycle arrest and apoptosis in susceptible cancer cell lines.

Data Presentation

The following tables summarize the inhibitory activity of PF-06873600 against CDK enzymes.

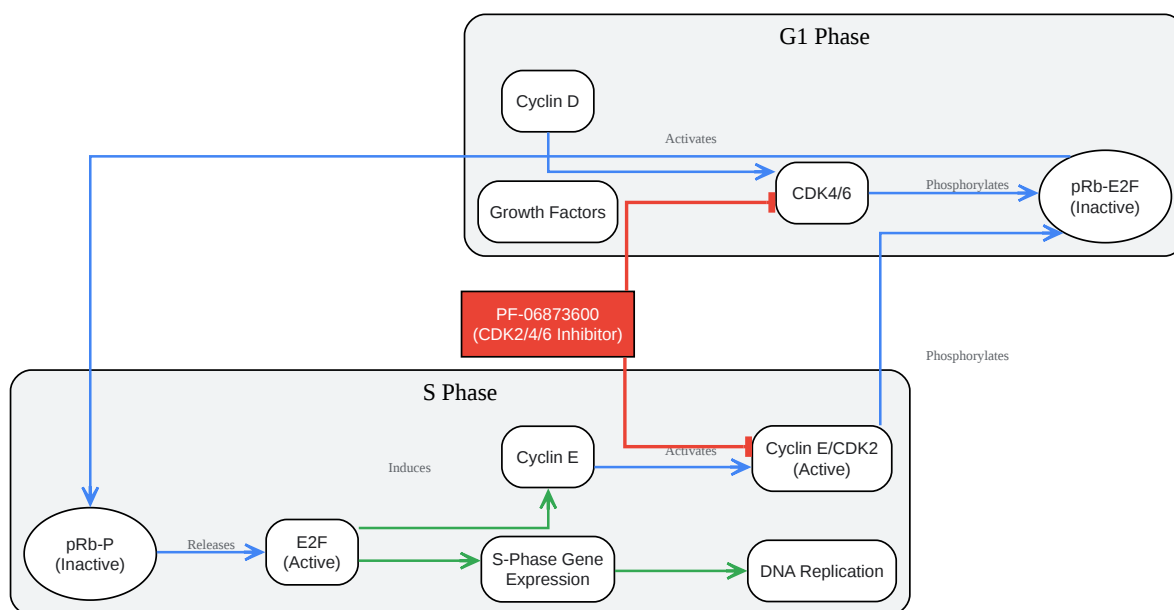
Table 1: In Vitro Inhibitory Activity of PF-06873600

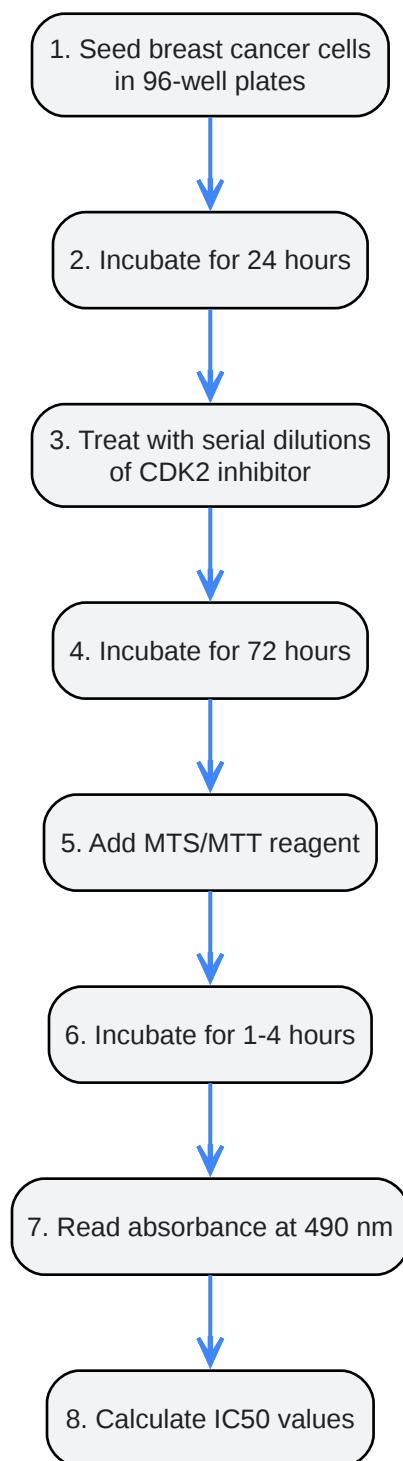
Target	K _i (nM)
CDK2	0.09
CDK4	0.13
CDK6	0.16

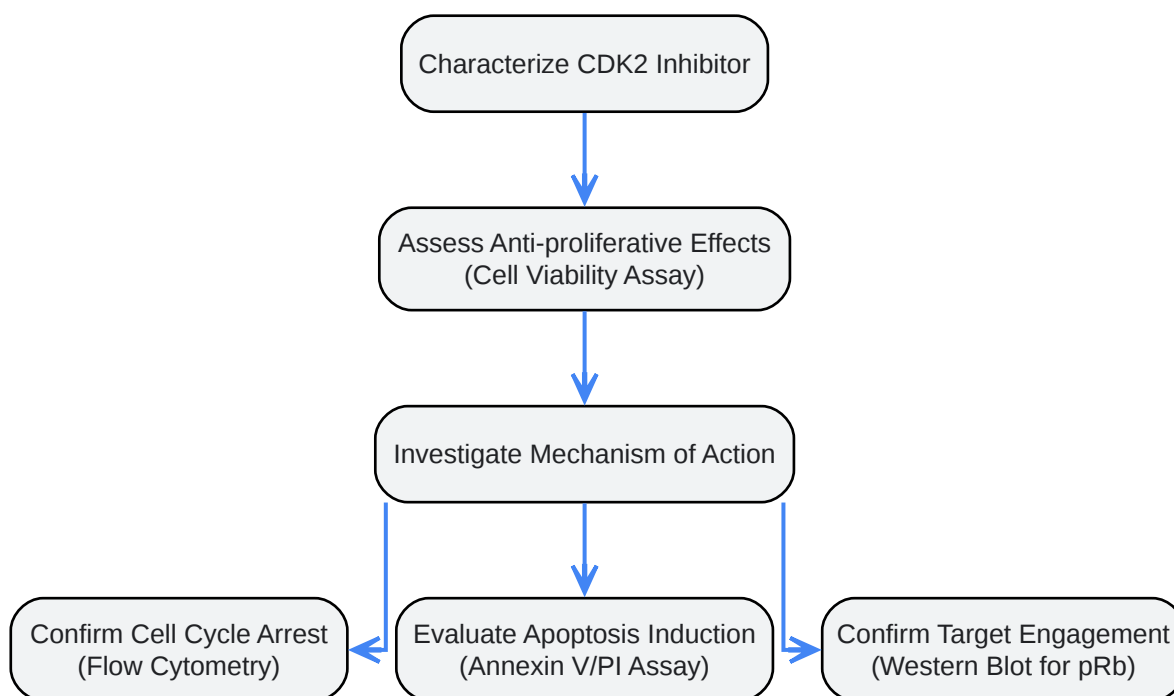
(Data sourced from MedChemExpress)[\[9\]](#)

Signaling Pathway

The diagram below illustrates the central role of CDK2 in cell cycle progression and how its inhibition can block the transition from G1 to S phase.







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